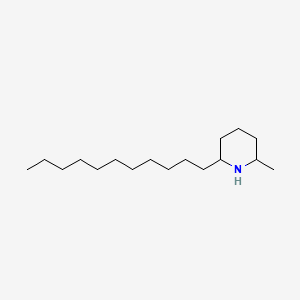

Piperidine, 2-methyl-6-undecyl-

Description

Structure

3D Structure

Properties

CAS No. |

83709-88-0 |

|---|---|

Molecular Formula |

C17H35N |

Molecular Weight |

253.5 g/mol |

IUPAC Name |

2-methyl-6-undecylpiperidine |

InChI |

InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3 |

InChI Key |

AYJGABFBAYKWDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1CCCC(N1)C |

Origin of Product |

United States |

Natural Occurrence and Biospatial Distribution of Piperidine, 2 Methyl 6 Undecyl

Primary Sources in Hymenoptera: Solenopsis Species Venom

The venom of fire ants is a complex mixture of compounds, with piperidine (B6355638) alkaloids, including 2-methyl-6-undecylpiperidine, being the major constituents, often comprising over 95% of the venom's volume. medpagetoday.commdpi.com These alkaloids are the primary agents behind the pain and physiological reactions associated with fire ant stings. ontosight.ai

Distribution Across Fire Ant Species (Solenopsis invicta, Solenopsis richteri, Solenopsis geminata, Solenopsis saevissima, Solenopsis xyloni)

The composition of venom alkaloids, including the relative abundance of cis- and trans-isomers of 2-methyl-6-undecylpiperidine, varies significantly among different species of fire ants. This variation is a crucial characteristic used in the taxonomic classification of Solenopsis species. mdpi.com

Solenopsis invicta (Red Imported Fire Ant): The venom of S. invicta workers is dominated by alkaloids with C13 and C15 side chains. frontiersin.orgresearchgate.net However, 2-methyl-6-undecylpiperidine (a C11 alkaloid) is a major component of the venom of female alates (winged, reproductive females). mdpi.com

Solenopsis richteri (Black Imported Fire Ant): Workers of this species produce venom where C11 and C13 alkaloids are dominant. researchgate.netmdpi.com The venom profile of hybrid species of S. invicta and S. richteri often presents a mixture of the alkaloid profiles of the parent species. researchgate.netmdpi.com

Solenopsis geminata : The venom of S. geminata workers is characterized by the abundance of cis and trans isomers of the C11 component, 2-methyl-6-undecylpiperidine. frontiersin.org The ratio of cis-C11 to trans-C11 is approximately 1:2 in this species. mdpi.com

Solenopsis saevissima : This species complex exhibits the greatest diversity in piperidine components. mdpi.com The first piperidine alkaloid identified from a fire ant, trans-2-methyl-6-n-undecylpiperidine, was isolated from S. saevissima. medpagetoday.comnih.gov Some populations of S. saevissima show a predominance of cis- and trans-2-methyl-6-undecylpiperidine. unesp.br

Solenopsis xyloni : Similar to S. geminata, the venom of S. xyloni workers primarily contains abundant cis and trans C11 components. mdpi.comfrontiersin.org

Interactive Data Table: Distribution of 2-methyl-6-undecylpiperidine in Solenopsis Species

| Species | Common Name | Predominant Alkaloid Side Chains in Workers | Presence of 2-methyl-6-undecylpiperidine (C11) |

| Solenopsis invicta | Red Imported Fire Ant | C13, C15 frontiersin.orgresearchgate.net | Major component in female alates mdpi.com |

| Solenopsis richteri | Black Imported Fire Ant | C11, C13 researchgate.netmdpi.com | Dominant alkaloid researchgate.netmdpi.com |

| Solenopsis geminata | Fire Ant | C11 frontiersin.org | Abundant in cis and trans forms frontiersin.org |

| Solenopsis saevissima | Fire Ant | Variable, includes C11 and C13:1 unesp.br | Predominant in some populations unesp.br |

| Solenopsis xyloni | Southern Fire Ant | C11 mdpi.comfrontiersin.org | Abundant in cis and trans forms mdpi.comfrontiersin.org |

Variability in Alkaloid Profiles with Ant Colony Development and Social Organization

The production and composition of venom alkaloids in fire ant colonies are not static. They are influenced by various factors including the age and size of the workers, as well as the social structure of the colony (monogyne vs. polygyne). mdpi.comnih.gov

In colonies of S. invicta, the venom profile changes as the colony matures. For instance, during the early stages of colony development (around 100 days), there is a noticeable drop in the total concentration of trans-piperidine alkaloids. Initially, trans-2-methyl-6-tridecenylpiperidine (trans-C13:1) can make up to 98% of the alkaloids, but its proportion gradually decreases as other alkaloids, including cis- and trans-2-methyl-6-undecylpiperidine (C11), increase. Peaks in the production of C11 alkaloids are often observed between 100 and 150 days of colony age.

The social form of the colony also plays a role. Workers from monogyne (single queen) S. invicta colonies tend to have a higher proportion of saturated piperidines compared to workers from polygyne (multiple queen) colonies. mdpi.com Furthermore, the venom alkaloid profiles differ significantly between workers and queens. mdpi.com

Role of Piperidine, 2-methyl-6-undecyl- in Ant Defensive and Predatory Behaviors

Piperidine alkaloids, including 2-methyl-6-undecylpiperidine, are the primary chemical weapons of fire ants, utilized for both defense and predation. usda.govmdpi.com The venom is potently insecticidal and serves to protect the ants from microbial pathogens. mdpi.commdpi.com These compounds are released through the sting and have cytotoxic and hemolytic properties. medpagetoday.com The burning sensation and pain from a fire ant sting are largely attributable to these alkaloids. mdpi.com The strong biological activities of these venom alkaloids are believed to have played a crucial role in the ecological success and dominance of fire ants in their native and introduced ranges. mdpi.com

Advanced Synthetic Methodologies and Chemical Transformations of Piperidine, 2 Methyl 6 Undecyl

Total Synthesis Approaches to Piperidine (B6355638), 2-methyl-6-undecyl-

The total synthesis of Piperidine, 2-methyl-6-undecyl- has been achieved through multiple routes, encompassing both racemic and enantioselective methods. These approaches often aim to construct the characteristic 2,6-disubstituted piperidine ring with high stereocontrol.

Development of Racemic Synthesis Pathways

Early synthetic efforts focused on producing racemic mixtures of Piperidine, 2-methyl-6-undecyl-. One notable method begins with the alkylation of 4-chloropyridine (B1293800) using a Grignard reagent derived from 1-bromoundecane. wikipedia.org The resulting product is then treated with phenyl chloroformate. wikipedia.org Subsequent steps involve the introduction of a methyl group at the 6-position of the pyridine (B92270) ring, followed by reduction of the ring to a tetrahydropyridine (B1245486) and then to the final piperidine structure. wikipedia.org Another approach utilizes glutarimide (B196013) as a starting material, which undergoes a Grignard reaction with methylmagnesium bromide, followed by reduction with sodium cyanoborohydride to yield a methylated piperidinone intermediate. mdpi.com This intermediate is then further elaborated to the target molecule. mdpi.com

A more recent and shorter synthesis starts from commercially available lutidine. wikipedia.org Additionally, a method involving the deprotonation of 2,6-dimethylpyridine (B142122) with n-butyllithium, followed by alkylation with an appropriate alkyl bromide and subsequent hydrogenation, has been developed for the synthesis of solenopsin (B1210030) analogs. nih.govresearchgate.net

Table 1: Comparison of Racemic Synthesis Starting Materials

| Starting Material | Key Reactions | Reference |

| 4-Chloropyridine | Grignard reaction, Chloroformate reaction, Methylation, Hydrogenation | wikipedia.org |

| Glutarimide | Grignard reaction, Reduction | mdpi.com |

| Lutidine | Not detailed | wikipedia.org |

| 2,6-Dimethylpyridine | Deprotonation, Alkylation, Hydrogenation | nih.govresearchgate.net |

Enantioselective Synthesis Strategies for Specific Stereoisomers

Given that the biological activity of piperidine alkaloids can be highly dependent on their stereochemistry, significant effort has been dedicated to the enantioselective synthesis of specific stereoisomers of Piperidine, 2-methyl-6-undecyl-. researchgate.net Since its initial synthesis in 1993, several creative methods have been devised to produce enantiopure solenopsin. wikipedia.org

One strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. For instance, enantiomerically pure solenopsin A and isosolenopsin A have been synthesized starting from L-alanine. researchgate.net Another approach utilizes a palladium-catalyzed N-alkylation and cyclization to construct the trans-2,6-piperidine ring stereoselectively, which was successfully applied to the synthesis of (+)-solenopsin. oup.com The synthesis of both cis and trans 2,6-disubstituted diastereoisomers has been demonstrated through methods that can be controlled to favor one isomer over the other. researchgate.net

Utilization of Key Synthetic Intermediates (e.g., N-Boc-aminoketones, Glutarimide derivatives)

The synthesis of Piperidine, 2-methyl-6-undecyl- and its analogs often proceeds through key intermediates that facilitate the construction and functionalization of the piperidine ring.

N-Boc-aminoketones: These intermediates are valuable in the synthesis of piperidines. For example, a method for preparing derivatives of Piperidine, 2-methyl-6-undecyl- involves the lithiation of N-Boc-substituted piperidine, followed by methylation at the 6-position and subsequent introduction of a formyl group at the 2-position. nih.gov This formyl group can then be modified, for example, through a Wittig reaction, to introduce the undecyl side chain. nih.gov The N-Boc protecting group is advantageous as it stabilizes intermediates and can be readily removed in the final steps. wikipedia.org

Glutarimide derivatives: Glutarimide and its derivatives serve as versatile starting materials. mdpi.com The synthesis of racemic 2-methyl-6-alkyl-Δ¹,⁶-piperideines has been achieved starting from glutaric acid and urea (B33335) to form glutarimide. mdpi.com This is followed by a Grignard reaction and reduction to introduce the methyl group. mdpi.com The resulting N-Boc protected compound is then ring-opened with another Grignard reagent to form an N-Boc-aminoketone, which is a precursor to the final piperideine. mdpi.com

Derivatization and Analog Preparation of Piperidine, 2-methyl-6-undecyl-

The synthesis of derivatives and analogs of Piperidine, 2-methyl-6-undecyl- is crucial for studying structure-activity relationships. nih.gov A variety of analogs have been synthesized by modifying the synthetic routes used for the parent compound. wikipedia.org

For example, different alkyl Grignard reagents can be used in the initial steps to vary the length and structure of the side chain at the 2-position. nih.gov Analogs have been synthesized by starting with 4-chloropyridine and various alkyl magnesium halides. nih.gov Another approach involves the deprotonation of substituted pyridines like 2,6-dimethylpyridine or 2,4,6-trimethylpyridine, followed by the addition of different alkyl bromides to create a library of analogs. nih.govresearchgate.net The free secondary amine in the piperidine ring also provides a handle for further conjugation to other molecules. nih.gov

Chemoenzymatic and Biomimetic Approaches to Piperidine Alkaloid Synthesis

The biosynthesis of piperidine alkaloids in nature has inspired the development of chemoenzymatic and biomimetic synthetic strategies. researchgate.netwikipedia.org These approaches often aim to replicate the high selectivity and efficiency of enzymatic reactions. rsc.orgnih.gov

The proposed biosynthetic pathway for solenopsins, which involves enzymes like transaminases and imine reductases, has served as a model for laboratory syntheses. researchgate.net Chemoenzymatic cascades have been developed for the synthesis of 2,6-disubstituted piperidines. nih.gov These cascades can involve the stereoselective monoamination of 1,5-diketones using ω-transaminases. nih.gov The resulting aminoketones spontaneously cyclize to form Δ¹-piperideines, which can then be reduced to the final piperidine products. nih.gov By controlling the reduction conditions, for example through the use of a Lewis acid, it is possible to access all four diastereomers of the 2,6-disubstituted piperidine. nih.gov

Biomimetic synthesis, in a broader sense, seeks to mimic biological reaction pathways to achieve complex chemical transformations. wikipedia.org While specific biomimetic syntheses for Piperidine, 2-methyl-6-undecyl- are not extensively detailed in the provided results, the principles of biomimicry are evident in the chemoenzymatic strategies that draw inspiration from the natural biosynthetic routes of these alkaloids. researchgate.netwikipedia.org

Biosynthetic Pathways and Enzymology of Piperidine, 2 Methyl 6 Undecyl

Proposed Biosynthetic Routes from Precursors

The prevailing hypothesis suggests that the biosynthesis of piperidine (B6355638) alkaloids originates from long-chain fatty acids. This proposed route involves several key steps: the introduction of an amino group, followed by intramolecular cyclization, and finally, the reduction of an imino group to form the stable piperidine ring. An alternative but related hypothesis posits that both the cis- and trans-isomers of solenopsins are derived from acetate (B1210297), which is a common precursor for many insect alkaloids.

The biosynthesis is thought to begin with precursors that form a polyketide chain. It is proposed that acetate is converted to acetyl-CoA, which is then transformed into butyryl-CoA and malonyl-CoA. wikipedia.org A polyketide synthase is believed to couple these molecules to create a polyketide intermediate. wikipedia.org This is supported by the expansion of fatty-acid metabolism-related genes found in the fire ant Solenopsis invicta. daf.qld.gov.au

Involvement of Piperideine Intermediates (Δ¹,²- and Δ¹,⁶-Piperideines)

A critical aspect of piperidine alkaloid biosynthesis is the role of piperideine intermediates. Specifically, Δ¹,²- and Δ¹,⁶-piperideines are considered to be the direct precursors to the final 2,6-dialkylpiperidine products. mdpi.comencyclopedia.pubnih.gov These unsaturated heterocyclic compounds are found in smaller quantities in fire ant venom compared to their saturated piperidine counterparts. mdpi.com

The reduction of these piperideine intermediates is a key step that leads to the formation of both cis- and trans-isomers of 2-methyl-6-undecylpiperidine. nih.gov For instance, the thermochemical reduction of Δ¹,²- and Δ¹,⁶-C11 piperideines yields a mixture of cis-C11 and trans-C11 alkaloids in a 4:1 ratio. encyclopedia.pubnih.gov This ratio is consistent with the natural occurrence of these isomers in the venom of Solenopsis aurea, lending strong support to the hypothesis that piperideines are indeed the biosynthetic precursors. encyclopedia.pubnih.gov The initial identification of 2-methyl-6-n-undecyl-Δ¹,²-piperideine in the venom of Solenopsis xyloni was confirmed by reducing the natural extract with sodium borohydride (B1222165) (NaBH₄), which resulted in the formation of the corresponding cis- and trans-piperidines. mdpi.comresearchgate.net

The following table summarizes the key piperideine intermediates and their resulting piperidine products.

| Precursor Intermediate | Resulting Product(s) | Stereochemistry of Product(s) |

| 2-methyl-6-undecyl-Δ¹,²-piperideine | 2-methyl-6-undecylpiperidine | cis-(2R,6S) and trans-(2R,6R) |

| 2-methyl-6-undecyl-Δ¹,⁶-piperideine | 2-methyl-6-undecylpiperidine | cis-(2R,6S) and trans-(2R,6R) |

Potential Contributions of Pyridine (B92270) Alkaloids to Piperidine Biosynthesis

In addition to piperidine and piperideine alkaloids, trace amounts of pyridine alkaloids have been identified in the venom of Solenopsis invicta. encyclopedia.pub Their structural similarity to piperidines has led to questions about their role in the biosynthetic pathway.

One hypothesis suggests that pyridine alkaloids could be involved in the biosynthesis of piperidines. However, an alternative and somewhat unusual proposition is that the biosynthetic pathway may proceed in the reverse direction. In this scenario, S. invicta would first synthesize piperidine alkaloids, which are then oxidized to form piperideines and subsequently pyridine alkaloids. This is supported by observations that piperidine alkaloids appear consistently before piperideine and pyridine alkaloids during the development of fire ant colonies. Laboratory synthesis of solenopsin (B1210030) analogs has also been achieved starting from 4-chloropyridine (B1293800), although this represents a chemical synthesis rather than a natural biosynthetic route. nih.gov

Exploration of Genetic and Enzymatic Control Mechanisms

The stereochemical configuration of the final piperidine alkaloids is determined by enzymatic control during the reduction of the piperideine intermediates. It is proposed that enantioselective enzymes are responsible for producing the specific stereoisomers observed in different fire ant species. encyclopedia.pubnih.gov For example, in Solenopsis species that produce predominantly trans-alkaloids, it is thought that specific enzymes reduce Δ¹,²-piperideines exclusively to (2R,6R)-dialkylpiperidines, while Δ¹,⁶-piperideines are reduced mainly to the (2R,6R) form and partially to the (2R,6S) form. encyclopedia.pubnih.gov

The enzyme families likely responsible for these stereocontrolled transformations are transaminases (TAs) and imino reductases (IREDs). researchgate.net The proposed biosynthetic pathway suggests that these enzymes play a crucial role in defining the chiral centers at the 2 and 6 positions of the piperidine ring. researchgate.net The sequencing of the Solenopsis invicta genome has provided a foundation for identifying the specific genes that encode these enzymes. daf.qld.gov.au The genome reveals an expansion of genes related to fatty-acid metabolism, which aligns with the proposed use of fatty acid precursors in alkaloid biosynthesis. daf.qld.gov.au The evolution of these specific enzymes may have provided New World Solenopsis fire ants with a biological advantage by allowing them to produce piperidines with favorable stereochemistry and longer side chains. nih.gov

The table below lists the potential enzymes involved in the biosynthesis of 2-methyl-6-undecylpiperidine.

| Enzyme Class | Proposed Function | Substrate(s) | Product(s) |

| Polyketide Synthase (PKS) | Formation of the polyketide backbone | Acetyl-CoA, Malonyl-CoA, Butyryl-CoA | Polyketide intermediate |

| Transaminase (TA) | Introduction of an amino group | Diketone precursors | Imino intermediates |

| Imino Reductase (IRED) | Stereoselective reduction of the imine bond | Δ¹,²- and Δ¹,⁶-Piperideines | cis- and trans-2-methyl-6-undecylpiperidine |

Sophisticated Analytical Characterization of Piperidine, 2 Methyl 6 Undecyl

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are fundamental to separating Piperidine (B6355638), 2-methyl-6-undecyl- from other venom components and determining its concentration. Gas chromatography, in particular, is a powerful tool for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the analysis of Piperidine, 2-methyl-6-undecyl- and other related alkaloids in fire ant venom. nih.govmdpi.com This technique allows for the separation of individual compounds from a complex mixture and their subsequent identification based on their mass spectra. nih.govusda.gov

In a typical GC-MS analysis, the volatile components of a sample are separated as they pass through a capillary column. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for preliminary identification. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, enabling definitive identification.

Research has shown that synthetic Δ¹,⁶-piperideines, including the precursor to Piperidine, 2-methyl-6-undecyl-, exhibit identical mass spectra and retention times to the natural compounds found in the cis-alkaloid fraction of Solenopsis invicta venom, confirming their chemical identity. mdpi.com The mass spectra of piperidine alkaloids are well-characterized, which greatly aids in the identification of these compounds in venom samples. usda.gov For instance, the mass spectrum of Piperidine, 2-methyl-6-undecyl- typically shows a base peak at an m/z of 98. researchgate.net

The power of GC-MS extends to the identification of a wide array of piperidine and piperideine alkaloids in fire ant venom, including those with varying alkyl or alkenyl side chains at the 6-position of the piperidine ring. nih.govmdpi.com This comprehensive profiling is essential for understanding the chemical composition of the venom and its biological activities.

Table 1: Key Mass Spectral Data for Piperidine Alkaloids

| Compound | Molecular Ion (M+) | Base Peak (m/z) | Reference |

| Piperidine, 2-methyl-6-undecyl- | 253 | 98 | researchgate.net |

| 2-Methyl-6-tridecyl-Δ¹,⁶-piperideine | 280 | Not specified | nih.gov |

| 2-Methyl-6-pentadecyl-Δ¹,⁶-piperideine | 308 | Not specified | nih.gov |

This table provides a summary of key mass spectral data for the identification of piperidine alkaloids via GC-MS.

Chiral Gas Chromatography for Stereoisomer Resolution

Piperidine, 2-methyl-6-undecyl- possesses two chiral centers at positions 2 and 6 of the piperidine ring, leading to the existence of four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). These stereoisomers can exhibit different biological activities, making their separation and identification crucial.

Chiral gas chromatography is the primary technique employed for the resolution of these stereoisomers. unesp.br This method utilizes a chiral stationary phase (CSP) within the GC column. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

A significant breakthrough in this area was the development of a protocol based on chiral capillary gas chromatography for the rapid determination of the relative and absolute configurations of solenopsins, the class of alkaloids to which Piperidine, 2-methyl-6-undecyl- belongs. unesp.brresearchgate.net This method was standardized using synthesized racemic mixtures of 2-methyl-6-alkylpiperidines and isolated natural (2R,6R)- and (2R,6S)-2-methyl-6-undecylpiperidines. unesp.brresearchgate.net The application of this technique revealed the natural occurrence of all four stereoisomers of Piperidine, 2-methyl-6-undecyl- in venom samples from workers and queens of Solenopsis saevissima. unesp.brresearchgate.net

The choice of the chiral stationary phase is critical for achieving successful separation. Cyclodextrin-based CSPs are commonly used for the separation of chiral compounds, including piperidine alkaloids. gcms.czuni-muenchen.denih.gov

Table 2: Stereoisomers of 2-methyl-6-undecylpiperidine

| Stereoisomer | Configuration | Common Name |

| (2R,6R) | trans | (-)-Solenopsin A |

| (2S,6S) | trans | (+)-Solenopsin A |

| (2R,6S) | cis | Isosolenopsin A |

| (2S,6R) | cis | Not specified |

This table outlines the different stereoisomers of 2-methyl-6-undecylpiperidine.

Spectroscopic Methods for Confirming Structural Integrity (e.g., NMR, IR in synthetic validation)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for the structural elucidation and confirmation of synthetically prepared Piperidine, 2-methyl-6-undecyl- and its precursors. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used.

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For the precursor 2-methyl-6-undecyl-Δ¹,⁶-piperideine, the ¹H NMR spectrum shows characteristic signals for the methyl groups, the long undecyl chain, and the protons on the piperideine ring. nih.gov

¹³C NMR spectra provide information about the different types of carbon atoms in the molecule. The spectrum of 2-methyl-6-undecyl-Δ¹,⁶-piperideine clearly distinguishes the carbons of the methyl group, the undecyl chain, and the piperideine ring, including the C=N double bond. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the context of Piperidine, 2-methyl-6-undecyl- synthesis, IR spectroscopy can be used to monitor the progress of reactions, for example, by observing the disappearance of a carbonyl stretch in a precursor and the appearance of a C=N stretch in the piperideine intermediate. The NIST WebBook provides reference IR spectra for related compounds like 2-methylpiperidine. nist.gov

High-Resolution Mass Spectrometry (HRMS) is another crucial spectroscopic technique used to determine the exact mass of a molecule, which in turn allows for the determination of its elemental composition with high accuracy. This is a powerful tool for confirming the identity of a synthesized compound. nih.gov

Advanced Sample Preparation and Extraction Methodologies (e.g., Solid-Phase Microextraction)

The effective analysis of Piperidine, 2-methyl-6-undecyl- from natural sources like fire ant venom requires efficient and often sophisticated sample preparation and extraction techniques. One such advanced method is Solid-Phase Microextraction (SPME) . nih.gov

SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. The fiber is exposed to the sample (e.g., venom secretion), and the analytes partition onto the stationary phase. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov

A unique application of SPME in the analysis of fire ant venom involves a modified thermal desorption process. By performing a series of consecutive GC-MS injections with partial desorption of the SPME fiber, researchers were able to uncover pyridine (B92270) alkaloid peaks that were previously masked by the more abundant piperidine and piperideine alkaloids. nih.gov This demonstrates the power of SPME in enhancing the detection of minor components in a complex mixture. This advancement has significantly contributed to a more complete understanding of the chemical diversity of fire ant venom. nih.govmdpi.com

Biological Activities and Molecular Mechanisms of Piperidine, 2 Methyl 6 Undecyl

Anti-angiogenic Activity and Cellular Signaling Modulation

There is no specific information in the reviewed scientific literature to suggest that Piperidine (B6355638), 2-methyl-6-undecyl- possesses anti-angiogenic activity or modulates cellular signaling pathways. Research on other piperidine derivatives has explored their potential as anti-cancer agents, which can sometimes involve anti-angiogenic mechanisms.

Inhibition of the Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and angiogenesis. While some novel piperidine derivatives have been investigated for their potential to inhibit this pathway in the context of cancer therapy, there is no published research demonstrating that Piperidine, 2-methyl-6-undecyl- specifically inhibits the PI3K/Akt signaling pathway.

Exploration of Upstream Protein Targets

Given the absence of data on the interaction of Piperidine, 2-methyl-6-undecyl- with the PI3K/Akt pathway, there is consequently no information regarding its potential effects on upstream protein targets such as receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) that are known to activate this pathway.

Nitric Oxide Synthase (NOS) Isoform Inhibition

Nitric oxide (NO) is a key signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The selective inhibition of these isoforms is a significant area of drug discovery. However, there is no available scientific literature to indicate that Piperidine, 2-methyl-6-undecyl- acts as an inhibitor of any NOS isoform.

Potent and Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

No studies have been found that report on the ability of Piperidine, 2-methyl-6-undecyl- to potently and selectively inhibit nNOS.

Non-competitive Inhibition Kinetics with L-Arginine

The mechanism of inhibition, including whether it is competitive or non-competitive with the substrate L-arginine, has not been investigated for Piperidine, 2-methyl-6-undecyl- in the context of NOS inhibition.

Differential Effects on Endothelial (eNOS) and Immunologic (iNOS) NOS

There is no data available to suggest that Piperidine, 2-methyl-6-undecyl- exhibits differential inhibitory effects on eNOS and iNOS.

Neuromuscular System Interactions and Cholinergic Modulation

Piperidine, 2-methyl-6-undecyl-, exhibits notable neurotoxic effects, primarily through its interaction with the cholinergic system. As a key component of fire ant venom, its ability to disrupt neuromuscular transmission is a critical aspect of its biological activity. mdpi.commdpi.com

Interference with Vertebrate Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Piperidine alkaloids, including 2-methyl-6-undecyl-, are recognized for their interference with the coupling between ion channels and the recognition sites of vertebrate nicotinic acetylcholine receptors (nAChRs). While direct binding studies on 2-methyl-6-undecyl-piperidine are not extensively detailed in the available literature, research on analogous piperidine alkaloids from other venomous sources provides significant insights. For instance, alkaloids from the venom of Tetraponera ants have been shown to inhibit vertebrate neuromuscular, ganglionic, and brain nAChRs. nih.gov This inhibition is characterized as non-competitive, suggesting that the alkaloid does not bind to the same site as acetylcholine but rather to a different, allosteric site on the receptor-channel complex. nih.govnih.gov

Studies on similar alkaloids, such as those from the ladybird beetle, which also possess a piperidine core, demonstrate displacement of ligands that bind deep within the ion channel of the Torpedo muscle nAChR. nih.gov This suggests a common mechanism among these piperidine-based toxins, where they physically obstruct the ion channel, thereby preventing the influx of ions that would normally follow acetylcholine binding.

Postsynaptic Mechanisms and End-Plate Membrane Sensitivity

The interaction of piperidine, 2-methyl-6-undecyl-, at the postsynaptic membrane leads to a reduction in the sensitivity of the end-plate to acetylcholine. By acting as a non-competitive inhibitor of nAChRs, the alkaloid effectively uncouples receptor activation from the subsequent ion flow, which is necessary for membrane depolarization and the generation of an end-plate potential. nih.govnih.gov This form of inhibition means that even with the presence of the neurotransmitter acetylcholine, the ion channel associated with the nAChR remains blocked or in a non-conductive state. This leads to a failure of neuromuscular transmission, resulting in paralysis in organisms envenomated by fire ants. The potency of this inhibition by related piperidine alkaloids has been shown to be dependent on the length of the alkyl side chain, indicating that the undecyl group of 2-methyl-6-undecyl-piperidine plays a crucial role in its interaction with the receptor-channel complex. nih.gov

Antimicrobial Properties

Beyond its neurotoxic effects, Piperidine, 2-methyl-6-undecyl- and its isomers have demonstrated significant antimicrobial activities against a range of pathogenic microorganisms. These properties are a crucial part of the fire ant's defense mechanisms against environmental pathogens. mdpi.commdpi.com

Antibacterial Activity Studies

Synthetic fire ant venom alkaloids, including isomers of 2-methyl-6-undecyl-piperidine, have been tested against various bacteria. These studies have consistently shown that Gram-positive bacteria are more susceptible to these alkaloids than Gram-negative bacteria. mdpi.com For example, significant inhibitory activity has been observed against Streptococcus pneumoniae and Staphylococcus aureus. nih.gov In contrast, bacteria such as Escherichia coli and Pseudomonas aeruginosa have shown resistance. nih.gov Time-kill kinetic studies have indicated that the active alkaloids possess bactericidal activity, meaning they actively kill the bacteria rather than just inhibiting their growth. nih.gov Furthermore, these alkaloids have been shown to inhibit the formation of biofilms by bacteria like Pseudomonas fluorescens, suggesting a potential application as surface conditioning agents to prevent microbial colonization. nih.govnih.gov The proposed mechanism for this antibacterial action involves the disruption of the bacterial cell membrane. tandfonline.com

Table 1: Antibacterial Activity of Piperidine, 2-methyl-6-undecyl- (and related isomers)

| Bacterial Species | Activity | Reference(s) |

| Streptococcus pneumoniae | Inhibited | nih.gov |

| Staphylococcus aureus | Inhibited | nih.govworldwidejournals.com |

| Stenotrophomonas maltophilia | Inhibited | nih.gov |

| Enterococcus faecalis | No inhibition | nih.govworldwidejournals.com |

| Escherichia coli | No inhibition | mdpi.comnih.govworldwidejournals.com |

| Pseudomonas aeruginosa | No inhibition | nih.govworldwidejournals.com |

| Micrococcus pyogenes | Inhibited | mdpi.com |

| Lactobacillus casei | Inhibited | mdpi.com |

| Pseudomonas fluorescens | Biofilm Inhibition | nih.govnih.gov |

Antifungal Activity Investigations

The antifungal properties of 2-methyl-6-undecyl-piperidine and related compounds are also well-documented. Fire ant venom alkaloids have shown potent activity against various fungal pathogens. mdpi.commdpi.com Studies have demonstrated that these compounds can inhibit the growth of clinically relevant yeasts such as Candida auris, including strains resistant to common antifungal drugs like fluconazole (B54011) and amphotericin B. tandfonline.comnih.gov The mechanism of antifungal action is believed to involve the disruption of the fungal cell membrane, leading to cell death. tandfonline.comnih.gov This membrane-disrupting capability is likely due to the amphipathic nature of the solenopsin (B1210030) molecule. The chain length of the alkyl group at the 6-position of the piperidine ring appears to be a determinant of the degree of antifungal activity. mdpi.com

Table 2: Antifungal Activity of Piperidine, 2-methyl-6-undecyl- (and related alkaloids)

| Fungal Species | Activity | Reference(s) |

| Candida auris | Potent inhibition | tandfonline.comnih.gov |

| Pythium ultimum | Inhibited | mdpi.com |

| Clavibacter michiganensis subsp. michiganensis | Inhibited | mdpi.com |

Insecticidal Activity against Pest Species

The insecticidal properties of piperidine derivatives from fire ant venom have been evaluated against significant agricultural pests like the cotton bollworm, Helicoverpa armigera. Studies on racemic 2-methyl-6-alkyl-Δ¹,⁶-piperideines, which are dehydro-derivatives of the core piperidine structure, have demonstrated notable efficacy. A derivative with an undecyl (C11) side chain exhibited moderate lethal effects on third-instar larvae of H. armigera when administered via injection. nih.gov At a concentration of 0.4 mol/L, this compound showed significantly higher mortality after 48 hours than the natural insecticide nicotine (B1678760) nih.gov.

Interestingly, the topical application of these piperideine compounds was found to be almost inactive. nih.gov Even at high concentrations, they produced no significant lethal effect when applied to the surface of the larvae. This suggests that the cuticle of the cotton bollworm may act as a barrier, preventing the penetration of the compound into the insect's circulatory system (haemolymph) where it can exert its toxic effects nih.gov.

Table 1: Insecticidal Activity of 2-methyl-6-undecyl-Δ¹,⁶-piperideine against H. armigera Larvae

| Application Method | Mortality Rate (at 0.4 mol/L) | Comparison to Nicotine |

|---|---|---|

| Injection | Moderate lethal effect | Significantly higher activity at 48h |

| Topical | Almost inactive | No significant lethal effect |

Data sourced from a study on 2-methyl-6-alkyl-Δ¹,⁶-piperideines. nih.gov

Research into the structure-activity relationship of 2-methyl-6-alkyl-Δ¹,⁶-piperideines has revealed a clear correlation between the length of the alkyl side chain at the 6-position and the compound's insecticidal potency against H. armigera. The insecticidal activity is negatively correlated with the length of the carbon chain. nih.gov

In comparative studies, the derivative with an undecyl (C11) side chain displayed the highest mortality rates. Compounds with longer alkyl chains, such as tridecyl (C13) and pentadecyl (C15), showed progressively lower activity when administered via injection. The observed order of mortality was C11 > C13 > C15, indicating that a shorter side chain enhances the insecticidal effect of these piperideine alkaloids nih.gov.

Table 2: Effect of Alkyl Chain Length on Insecticidal Activity

| Compound (Alkyl Chain) | Relative Insecticidal Potency (Injection) |

|---|---|

| 2-methyl-6-undecyl -Δ¹,⁶-piperideine (C11) | Highest |

| 2-methyl-6-tridecyl -Δ¹,⁶-piperideine (C13) | Lower |

| 2-methyl-6-pentadecyl -Δ¹,⁶-piperideine (C15) | Lower |

Data derived from comparative studies on H. armigera. nih.gov

Cellular and Immunomodulatory Effects in Experimental Models

Piperidine, 2-methyl-6-undecyl- (referred to as C11 in studies) is a potent inducer of histamine (B1213489) and other vasoactive amine release from mast cells. nih.gov The mechanism of this release is lytic, meaning it directly damages the cell membrane, leading to the leakage of cellular contents. nih.gov

Investigations using rat mast cells demonstrated that the compound causes histamine release in both normal and metabolically inactivated cells, indicating the process is not dependent on active cellular secretion processes. nih.gov The release is temperature-dependent, not occurring at 0°C, and is accompanied by the release of cytoplasmic enzymes, significant cell swelling, and a loss of cellular refractility under phase contrast microscopy. These observations confirm that the alkaloid induces initial permeability changes in the plasma membrane, which culminates in the lytic, or destructive, release of histamine and other intracellular components. nih.gov This non-specific cytotoxic action is a key feature of the defensive properties of fire ant venom nih.gov.

When administered systemically in animal models, both the cis- (isosolenopsin A) and trans- (solenopsin A) isomers of 2-methyl-6-undecylpiperidine produce significant toxic effects on the central nervous system (CNS) and the cardiovascular system. researchgate.netnih.gov

In anesthetized rats, intravenous injection of solenopsin A caused a dose-dependent depression of cardiovascular function. At a dose of 30 mg/kg, it produced maximal decreases in blood pressure (-42.96%), heart rate (-29.13%), and left ventricular contractility (-43.5%). nih.gov Isosolenopsin A produced similar depressant effects at corresponding doses. nih.gov Furthermore, infusion of solenopsin A into isolated, perfused rat hearts reduced contractile function at a concentration of 10 µM and led to complete cardiac arrest at 100 µM. nih.gov

In conscious, spontaneously breathing rats, a 30 mg/kg intravenous dose of solenopsin A resulted in severe CNS effects, including seizures, followed by respiratory arrest and death. researchgate.netnih.gov These findings demonstrate that the alkaloid components of fire ant venom possess robust cardiorespiratory depressant and neurotoxic activities in mammals, which can explain the severe systemic reactions, including cardiorespiratory failure, observed in individuals subjected to massive fire ant envenomation. researchgate.netnih.govnih.gov

Table 3: Systemic Effects of Piperidine, 2-methyl-6-undecyl- in Rats

| System | Observed Effects |

|---|---|

| Cardiovascular | Dose-dependent depression of blood pressure, heart rate, and cardiac contractility. Cardiac arrest at high concentrations. nih.gov |

| Central Nervous | Seizures, respiratory arrest, and death at toxic doses. nih.gov |

Data sourced from in vivo studies in rodent models. researchgate.netnih.gov

Regulation of Immune Cell Populations (e.g., CD4+T and CD8+T cells) in Disease Models

Research indicates that Piperidine, 2-methyl-6-undecyl- and its derivatives can influence the dynamics of T cell populations, which are critical players in the adaptive immune response. In a mouse model of psoriasis, topical application of solenopsin analogs led to a significant reduction in T cell infiltration in the skin. medpagetoday.com This suggests a potential role for this compound in modulating inflammatory conditions characterized by excessive T cell activity.

While direct studies on the regulation of CD4+ and CD8+ T cells by the specific compound Piperidine, 2-methyl-6-undecyl- are limited, broader research on related piperidine compounds and the venom of the red imported fire ant (Solenopsis invicta), which contains solenopsin, provides valuable insights. frontiersin.org For instance, it has been noted that the venom can regulate the number of local immune cells in psoriatic lesions. frontiersin.org Given that CD4+ and CD8+ T cells are crucial for anti-tumor immunity, it is hypothesized that the venom may exert anti-tumor effects by modulating these immune cell populations. frontiersin.org

In different contexts, synthetic piperidine analogs have been developed as CD4 mimetics, which can sensitize HIV-1-infected cells to antibody-dependent cellular cytotoxicity (ADCC) by exposing specific epitopes on the viral envelope. nih.gov This highlights the potential of the piperidine scaffold to interact with and modulate the function of CD4+ T cells.

Other Biologically Active Properties (e.g., Hemolytic, Necrotic, Cytotoxic)

Piperidine, 2-methyl-6-undecyl-, as a major component of fire ant venom, is known to possess a range of other potent biological activities. The alkaloid fraction of the venom, which is primarily composed of this compound, is responsible for the cytotoxic and hemolytic properties observed following a sting. medpagetoday.comresearchgate.net

The venom's cytotoxic effects are multifaceted, promoting apoptosis, autophagy, and lysis of tumor cells. medpagetoday.com This is achieved through the regulation of gene expression within the tumor cells. medpagetoday.com At high concentrations, solenopsin exhibits clear cytotoxic effects, leading to cell death and tissue damage. ontosight.ai Synthetic analogs of solenopsin have also demonstrated anti-proliferative effects in various tumor cell lines. wikipedia.org

The hemolytic activity of the venom is another significant property. medpagetoday.comresearchgate.net This refers to the ability to rupture red blood cells. The venom also exhibits necrotic activity, causing the localized death of tissue, which manifests as sterile pustules at the site of a fire ant sting. medpagetoday.com

Beyond these effects, solenopsin has been shown to have insecticidal, antibacterial, and antifungal properties. researchgate.net It can also inhibit angiogenesis, the formation of new blood vessels, by targeting the phosphoinositide 3-kinase (PI3K) signaling pathway. wikipedia.orgnih.gov

Table 1: Summary of Biological Activities of Piperidine, 2-methyl-6-undecyl- and its Analogs

| Biological Activity | Effect | Disease Model/System |

| Immune Cell Regulation | ||

| T Cell Infiltration | Decreased | Psoriasis Mouse Model medpagetoday.com |

| Other Properties | ||

| Cytotoxicity | Induces apoptosis, autophagy, and cell lysis | Tumor Cells medpagetoday.com |

| Hemolytic Activity | Lysis of red blood cells | In vitro medpagetoday.comresearchgate.net |

| Necrotic Activity | Causes localized tissue death | In vivo (Fire Ant Sting) medpagetoday.com |

| Anti-proliferative | Inhibits cell division | Tumor Cell Lines wikipedia.org |

| Angiogenesis Inhibition | Inhibits formation of new blood vessels | In vitro wikipedia.orgnih.gov |

Structure Activity Relationship Sar Studies of Piperidine, 2 Methyl 6 Undecyl and Its Analogs

Influence of Stereochemistry (cis-/trans- and enantiomeric forms) on Biological Potency and Selectivity

The stereochemistry of the 2,6-disubstituted piperidine (B6355638) ring in solenopsin (B1210030) plays a critical role in its biological activity. Solenopsin exists as cis and trans diastereomers, each of which can exist as a pair of enantiomers. The naturally occurring solenopsin A is the trans isomer. nih.govresearchgate.net

Studies on the anti-proliferative activity of solenopsin A and its analogs against various cancer cell lines have revealed interesting insights into the role of stereochemistry. In a study using human melanoma (A375 and A2058) and murine angiosarcoma (SVR) cell lines, no significant difference in anti-proliferative potency was observed between the naturally occurring (-)-solenopsin A and its enantiomer, (+)-solenopsin A, both of which possess a trans geometry. nih.govvascularcell.com This suggests that for this particular biological activity, the absolute configuration at the chiral centers may not be a key determinant.

However, the relative stereochemistry of the substituents on the piperidine ring (cis vs. trans) appears to be more critical. Both cis and trans analogs of solenopsin have been shown to reduce mitochondrial oxygen consumption and increase the production of reactive oxygen species, ultimately leading to the death of tumor cells with elevated levels of Akt phosphorylation. vascularcell.comresearchgate.net This indicates that both diastereomers can induce certain cellular effects. Despite this, other studies have highlighted the importance of the trans configuration for specific activities. For instance, only the naturally occurring trans-solenopsin A exhibited significant, dose-dependent inhibition of SVR endothelial cell proliferation in an angiogenesis assay, while other analogs were inactive. nih.gov This underscores that the biological potency and selectivity of solenopsin analogs can be highly dependent on the specific stereochemical arrangement of the substituents on the piperidine ring.

Table 1: Influence of Stereochemistry on the Anti-proliferative Activity of Solenopsin Analogs

| Compound | Stereochemistry | Cell Line | Biological Activity | Reference |

| (-)-Solenopsin A | trans | A375, A2058, SVR | Anti-proliferative | nih.govvascularcell.com |

| (+)-Solenopsin A | trans | A375, A2058, SVR | Anti-proliferative | nih.govvascularcell.com |

| cis-Solenopsin analog | cis | Tumor cells | Reduces mitochondrial oxygen consumption, increases ROS | vascularcell.comresearchgate.net |

| trans-Solenopsin A | trans | SVR endothelial cells | Inhibits proliferation (anti-angiogenic) | nih.gov |

Effects of Alkyl Chain Length and Substitution Patterns on Bioactivity

The nature of the alkyl chains at the C2 and C6 positions of the piperidine ring significantly influences the biological activity of solenopsin analogs. The long undecyl chain at the C6 position is a prominent feature of solenopsin and is crucial for its lipophilicity and interaction with biological membranes. wikipedia.org

SAR studies have demonstrated that variations in the length of the C6 alkyl chain can modulate the biological potency. For instance, solenopsin analogs with different alkyl chain lengths have been synthesized and evaluated for their anti-angiogenic and anti-proliferative activities. nih.gov While the naturally occurring solenopsin A, with its C11 undecyl chain, showed potent activity, other analogs with shorter or longer chains exhibited reduced or no activity in certain assays. nih.gov This suggests that an optimal chain length is required for effective interaction with the biological target.

Furthermore, modifications to the substitution pattern on the piperidine ring and the alkyl chains can lead to analogs with altered bioactivity. For example, the synthesis of solenopsin analogs from inexpensive dimethylpyridines has been explored to create compounds with potent anti-proliferative effects. nih.govvascularcell.com The introduction of additional substituents or the replacement of the methyl group at the C2 position with other small alkyl groups can also impact the biological profile of the resulting compounds. The antifungal activity of solenopsin alkaloids against Candida auris has been demonstrated for both natural extracts and synthetic analogs, highlighting the potential for developing new antifungal agents based on this scaffold. nih.gov The structural diversity of solenopsins, with hydrocarbon side chains of varying lengths (from 9 to 17 carbons), contributes to their broad range of physiological effects. nih.gov

Table 2: Effect of Alkyl Chain Variation on the Biological Activity of Solenopsin Analogs

| Compound | C2-Substituent | C6-Substituent | Biological Activity | Reference |

| Solenopsin A | Methyl | n-Undecyl (C11) | Anti-angiogenic, Anti-proliferative, Antifungal | wikipedia.orgnih.govnih.gov |

| Solenopsin B | Methyl | n-Tridecyl (C13) | Antifungal | researchgate.net |

| Solenopsin C | Methyl | n-Pentadecyl (C15) | Antifungal | researchgate.net |

| Synthetic Analogs | Methyl | Various alkyl chains | Anti-proliferative, Antifungal | nih.govnih.govvascularcell.com |

Pharmacophore Identification and Computational Modeling for Ligand Design

The identification of the pharmacophore of solenopsin is essential for the rational design of new, more potent, and selective analogs. A pharmacophore represents the key structural features of a molecule that are responsible for its biological activity. For solenopsin, the pharmacophore can be deduced from its structural similarity to ceramides, which are endogenous regulators of cell signaling. wikipedia.orgnih.govvascularcell.com

The key elements of the solenopsin pharmacophore include:

The Piperidine Ring: This heterocyclic core provides a rigid scaffold for the spatial arrangement of the substituents. The nitrogen atom within the ring is a key feature, likely involved in hydrogen bonding or ionic interactions with the biological target.

The C6-Undecyl Chain: This long, lipophilic chain is a critical component, likely responsible for anchoring the molecule in the lipid bilayer of cell membranes and facilitating its interaction with membrane-associated targets. wikipedia.org

Computational modeling studies, including molecular dynamics simulations, can provide further insights into the binding of solenopsin and its analogs to their biological targets. nih.govrsc.org Although specific computational studies on solenopsin are not extensively reported in the provided context, the principles of such studies are well-established. By docking solenopsin analogs into the active site of a target protein, it is possible to predict their binding affinity and orientation, and to identify key amino acid residues involved in the interaction. nih.govrsc.org This information can then be used to design new analogs with improved binding characteristics. For instance, understanding the hydrophobic pocket that accommodates the undecyl chain could guide the design of analogs with different chain lengths or substitutions to optimize this interaction. Similarly, modeling the interactions around the piperidine ring can help in designing analogs with modified stereochemistry or substitution patterns to enhance potency and selectivity.

Ecological and Chemotaxonomic Significance of Piperidine, 2 Methyl 6 Undecyl

Role in Intraspecific and Interspecific Chemical Communication in Ants

Piperidine (B6355638), 2-methyl-6-undecyl- is a key semiochemical, a chemical substance that carries a message, in the complex world of ant communication. nih.govnih.gov It is involved in both intraspecific (within the same species) and interspecific (between different species) signaling, influencing a variety of behaviors essential for colony function and survival.

Identification as a Queen Supergene Pheromone and Indicator of Queen Fertility Status

In the red imported fire ant, Solenopsis invicta, social organization, specifically whether a colony has a single queen (monogyne) or multiple queens (polygyne), is determined by a social supergene. researchgate.net Research suggests that piperidines, including 2-methyl-6-undecylpiperidine, are linked to signaling queen reproductive status. nsf.gov The abundance of cis-2-methyl-6-n-undecylpiperidine (solenopsin) is notably higher in sexually mature, reproductive queens compared to pre-reproductive queens and workers. nsf.gov This has led to the hypothesis that this compound conveys critical information about a queen's fertility to the colony. nsf.govnih.gov

The proportion of the cis isomer of 2-methyl-6-undecylpiperidine increases as a queen becomes fully reproductive, suggesting it acts as an honest signal of her reproductive capability. nih.gov While unsaturated cuticular hydrocarbons are thought to signal a queen's supergene genotype, piperidines are believed to be the primary indicators of her fertility status. nsf.gov This two-part pheromonal system allows workers to make crucial decisions regarding queen acceptance and colony social structure. researchgate.net

| Species | Compound Isomer | Association with Queen Status |

| Solenopsis invicta | cis-2-methyl-6-n-undecylpiperidine | Most abundant piperidine in sexually mature queens; levels increase with reproductive maturity. nsf.gov |

| Solenopsis invicta | cis-piperidines (general) | Reproductive queens have a higher proportion compared to non-reproductive queens. nih.gov |

| Lasius niger | Cuticular Hydrocarbons | A major hydrocarbon compound produced by fertile queens inhibits ovarian development in workers. nih.gov |

Semiochemical Functions in Ant Behavioral Ecology

The venom alkaloids, including 2-methyl-6-undecylpiperidine, serve a multitude of semiochemical functions in the behavioral ecology of ants. nih.gov These compounds are not only used for defense and predation but also for communication. nih.gov For instance, queens apply venom containing these alkaloids onto their eggs, a behavior thought to protect the eggs from pathogenic fungi. nih.gov This action also raises the possibility that these venom alkaloids on the egg surface serve as a pheromonal signal, advertising the queen's presence and fertility to the workers. nih.gov

In Solenopsis invicta, queen pheromones originating from the venom sac can inhibit virgin queens from shedding their wings and developing ovaries. nih.gov Furthermore, the venom alkaloids can act in concert with alarm pheromones to attract parasitic phorid flies, natural enemies of fire ants. nih.gov This demonstrates the dual role of these compounds in both intraspecific regulation and interspecific interactions.

Application as a Chemotaxonomic Marker for Species Differentiation (e.g., S. invicta vs. S. saevissima)

The chemical composition of venom alkaloids, particularly the stereoisomers of 2-methyl-6-undecylpiperidine, has proven to be a valuable tool for chemotaxonomy, the classification of organisms based on their chemical constituents. scielo.br This is especially useful for distinguishing between morphologically similar and sympatric species, such as Solenopsis invicta and Solenopsis saevissima in Southeastern Brazil. scielo.brscielo.br

Studies have revealed distinct differences in the piperidine alkaloid profiles of these two species. S. saevissima produces all four stereoisomers of 2-methyl-6-undecylpiperidine, whereas S. invicta venom is characterized by the predominance of a single cis and a single trans enantiomer for each piperidine alkaloid. scielo.brscielo.br This stark difference in the absolute configuration of these compounds provides a reliable chemical signature for species identification. scielo.br

| Species | Stereoisomers of 2-methyl-6-undecylpiperidine Present |

| Solenopsis invicta | Primarily a single cis and a single trans enantiomer. scielo.br |

| Solenopsis saevissima | All four stereoisomers are present. scielo.br |

This chemical differentiation is crucial for ecological studies and the management of invasive fire ant populations, as it allows for accurate species identification where morphological methods may fail, especially in the case of hybrid species. antwiki.org

Broader Ecological Impact and Inter-organismal Interactions

The ecological impact of piperidine, 2-methyl-6-undecyl- and related venom alkaloids extends beyond the confines of the ant colony. These compounds are the primary offensive and defensive weapons of fire ants, contributing to their success as invasive species. usda.gov The venom's potent biological activities, including necrotic and antimicrobial properties, help protect the ants from microorganisms within their nests and give them a competitive advantage over other species. usda.govresearchgate.net

The presence of these alkaloids can influence the structure of arthropod communities and lead to a decrease in the diversity and abundance of native ant species. researchgate.net Furthermore, the insecticidal properties of solenopsin (B1210030) and its derivatives have been demonstrated, affecting a range of invertebrates. wikipedia.org The study of these compounds and their synthesis has potential applications in developing new pest control strategies. nih.govresearchgate.net The interactions are not always antagonistic; as mentioned earlier, the venom alkaloids can attract natural enemies like parasitic phorid flies, illustrating the complex web of chemical communication that governs inter-organismal interactions in the ecosystem. nih.gov

Future Directions in Academic Research on Piperidine, 2 Methyl 6 Undecyl

Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways

A fundamental gap in our understanding of 2-methyl-6-undecylpiperidine, also known as solenopsin (B1210030), lies in the intricate details of its biosynthesis. encyclopedia.pub While it is hypothesized to be derived from acetate (B1210297), similar to other insect alkaloids, the specific enzymes and genetic pathways governing its formation are largely unknown. encyclopedia.pub Future research should prioritize the identification and characterization of the complete enzymatic cascade responsible for its synthesis.

It is proposed that the biosynthesis of solenopsins involves the formation of a long-chain acid from acetate units, followed by decarboxylation, amination, intramolecular cyclization, and reduction of an imino group. encyclopedia.pub This proposed pathway suggests the involvement of enzymes such as transaminases (TAs) and imine reductases (IREDs). researchgate.net Investigating these enzyme families within fire ants could be a fruitful starting point. Modern genomic and transcriptomic approaches, coupled with proteomics, will be instrumental in identifying the genes encoding these biosynthetic enzymes. Heterologous expression of candidate genes in microbial systems could then be employed to confirm their function and produce the alkaloids for further study. encyclopedia.pub Unraveling these pathways will not only provide fundamental biological insights but may also open avenues for the biocatalytic production of this and related alkaloids.

Identification of Undiscovered Molecular Targets and Mechanisms of Action

Initial studies have revealed that 2-methyl-6-undecylpiperidine and its analogs can inhibit the phosphatidylinositol-3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and angiogenesis. nih.govnih.gov This inhibition appears to occur upstream of PI3K, potentially by disrupting the interaction between insulin (B600854) receptor substrate 1 (IRS1) and the p85 regulatory subunit of PI3K. nih.gov The compound has also been shown to inhibit Akt-1 activity in an ATP-competitive manner. nih.govnih.gov

However, the full spectrum of its molecular targets remains to be discovered. Future research should employ a multi-pronged approach to identify novel binding partners and elucidate downstream signaling consequences. Techniques such as affinity chromatography, chemical proteomics, and computational docking studies can be utilized to screen for new protein interactions. Given its structural similarity to ceramides, exploring its effects on sphingolipid metabolism and signaling pathways is a promising avenue. nih.govresearchgate.net Furthermore, investigating its impact on other key cellular processes, such as inflammation, apoptosis, and autophagy, will provide a more comprehensive understanding of its mechanism of action. researchgate.netfrontiersin.org For instance, studies have shown that solenopsin analogs can induce a type of autophagic and programmed cell death in Trypanosoma cruzi. researchgate.net

Development of Advanced In Silico Models for Structure-Function Prediction

The development of robust in silico models is crucial for accelerating the discovery and optimization of 2-methyl-6-undecylpiperidine analogs. Computational approaches can predict the binding affinity and selectivity of novel derivatives for their molecular targets, thereby guiding synthetic efforts. nih.gov Homology modeling has already been used to create three-dimensional models of venom proteins that may bind to solenopsin A, and molecular docking studies have predicted the binding of solenopsin A to these proteins. nih.gov

Future research should focus on developing more sophisticated quantitative structure-activity relationship (QSAR) models and pharmacophore models based on a larger dataset of synthetic analogs and their biological activities. These models can help to identify the key structural features responsible for the desired biological effects and predict the activity of yet-to-be-synthesized compounds. Integrating machine learning and artificial intelligence algorithms into these models could further enhance their predictive power and facilitate the rational design of next-generation analogs with improved potency and target specificity.

Design and Synthesis of Highly Selective and Potent Analogs for Biological Probes

The synthesis of analogs of 2-methyl-6-undecylpiperidine is essential for probing its structure-activity relationships and developing more potent and selective compounds. nih.gov Various synthetic strategies have been developed, often starting from readily available materials like dimethyl pyridine (B92270) or glutarimide (B196013). mdpi.comnih.gov These methods have allowed for the creation of a range of analogs with modifications to the alkyl side chain and the piperidine (B6355638) ring. nih.govnih.govresearchgate.net

Future synthetic efforts should focus on creating a diverse library of analogs with systematic variations in stereochemistry, chain length, and functional groups. The goal is to develop highly selective probes that can be used to dissect the specific roles of different molecular targets. For example, analogs that selectively inhibit PI3K without affecting other kinases would be invaluable tools for studying the PI3K pathway. The free secondary amine on the piperidine ring offers a convenient handle for conjugation to other molecules, such as fluorescent dyes or affinity tags, to create powerful biological probes for imaging and target identification. nih.gov

Investigations into Broader Ecological Roles and Environmental Impact

The ecological significance of 2-methyl-6-undecylpiperidine extends beyond its role as a defensive venom. mdpi.com It has been suggested that queens apply venom to their eggs, possibly to protect them from microbial pathogens. nih.gov The alkaloids also play a role in interspecies competition, with fire ants being more resistant to their own venom than competing ant species. mdpi.com Furthermore, these compounds can act as semiochemicals, influencing insect communication. mdpi.com

Q & A

Basic: How can researchers optimize synthetic routes for 2-methyl-6-undecylpiperidine derivatives?

To optimize synthesis, focus on reaction conditions (e.g., solvent polarity, temperature, catalyst selection). For example, spiro-piperidine scaffolds can be synthesized via intramolecular acyl transfer under mild conditions (e.g., HCOONH₄/Pd-C catalytic system) to minimize side reactions . Chromatographic purification (e.g., flash column chromatography) is critical for isolating intermediates, as seen in tert-butyl bromospirochroman-piperidine carboxylate synthesis . Validate reaction efficiency using techniques like TLC and HPLC to monitor conversion rates and purity .

Basic: What spectroscopic methods are most reliable for characterizing 2-methyl-6-undecylpiperidine’s structure?

High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are essential. HRMS confirms molecular weight and isotopic patterns, while ¹H/¹³C NMR identifies substituent positions and stereochemistry. For example, NOESY NMR can resolve spatial arrangements in conformationally mobile piperidine systems . IR spectroscopy further validates functional groups like amides or ketones .

Advanced: How can computational models predict the pharmacokinetic properties of 2-methyl-6-undecylpiperidine derivatives?

Use QSAR (Quantitative Structure-Activity Relationship) models to correlate structural descriptors (e.g., logP, topological polar surface area) with bioactivity. ADMET Predictor™ software can simulate absorption, metabolism, and toxicity profiles . SwissTargetPrediction identifies potential targets (e.g., kinases, ion channels) by analyzing ligand-protein interactions . Validate predictions with in vitro assays, such as CYP450 inhibition studies .

Advanced: What strategies resolve contradictions in reported bioactivity data for piperidine derivatives?

Cross-validate experimental conditions (e.g., cell lines, assay protocols) and assess batch-to-batch compound purity. For example, discrepancies in SERT inhibition (pIC₅₀) may arise from differences in cell membrane permeability or assay sensitivity . Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

Advanced: How can researchers determine the stereochemical configuration of 2-methyl-6-undecylpiperidine analogs?

Combine X-ray crystallography with NOESY NMR to assign absolute configurations. For spiro-piperidine systems, crystallography resolves ring conformations, while dynamic NMR detects acyl migration in solution . Chiral HPLC with polarimetric detection can separate enantiomers and quantify optical purity .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for neuroactive piperidine derivatives?

Perform systematic SAR by synthesizing analogs with varied alkyl chain lengths or substituents. Test bioactivity against targets like serotonin transporters (SERT) or nicotinic receptors . Molecular docking (e.g., AutoDock Vina) identifies critical binding interactions, such as hydrophobic contacts with the undecyl chain .

Basic: What purification techniques are effective for isolating 2-methyl-6-undecylpiperidine intermediates?

Flash chromatography using silica gel (hexane/ethyl acetate gradients) effectively separates intermediates. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution . Recrystallization in ethanol/water mixtures enhances purity for crystalline intermediates .

Advanced: How can in vitro bioactivity data for 2-methyl-6-undecylpiperidine be translated to in vivo models?

Prioritize compounds with favorable ADMET profiles (e.g., BBB permeability predicted by SwissADME ). Use pharmacokinetic modeling to estimate dosing regimens. For CNS targets, validate in rodent models (e.g., forced swim test for antidepressants) and correlate plasma exposure with efficacy .

Basic: What analytical methods validate the purity of 2-methyl-6-undecylpiperidine post-synthesis?

Combined LC-MS (liquid chromatography-mass spectrometry) confirms purity and detects impurities. Quantitative ¹H NMR with an internal standard (e.g., maleic acid) provides accurate purity assessment . Elemental analysis (C, H, N) verifies stoichiometric consistency .

Advanced: How can reaction mechanisms for piperidine functionalization be experimentally validated?

Use isotopic labeling (e.g., deuterated solvents or ¹³C-labeled reactants) to track reaction pathways. For intramolecular acyl transfers, intermediate trapping (e.g., quenching with NH₄Cl) and HRMS analysis identify transient species . Kinetic studies under varied temperatures and pressures reveal rate-determining steps .

Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., Central European Journal, computational pharmacology studies) and authoritative databases (NIST Chemistry WebBook ).

- Methodological Rigor : Emphasize reproducibility by documenting reaction conditions (e.g., solvent, catalyst loadings) and validation steps (e.g., triplicate assays).

- Advanced vs. Basic : Basic questions focus on synthesis and characterization; advanced questions address mechanistic, computational, and translational challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.